molecular formula C16H20N2O3S2 B2528166 3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-(oxan-4-yl)urea CAS No. 2034622-17-6

3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-(oxan-4-yl)urea

Cat. No.: B2528166
CAS No.: 2034622-17-6
M. Wt: 352.47
InChI Key: HEWDQWACHFQHPT-UHFFFAOYSA-N
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Description

3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-(oxan-4-yl)urea is a useful research compound. Its molecular formula is C16H20N2O3S2 and its molecular weight is 352.47. The purity is usually 95%.
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Scientific Research Applications

Gelation and Rheology Modification

A study by Lloyd and Steed (2011) explored the gelation capabilities of a urea-based compound, focusing on how anion identity influences the rheology and morphology of hydrogels formed at pH 1–2. They discovered that the gel's physical properties, including the elastic storage modulus, can be finely tuned through the choice of anion, highlighting the compound's potential in creating tailored hydrogel materials for various applications (Lloyd & Steed, 2011).

Enzyme Inhibition for Therapeutic Applications

Research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas revealed their potential as novel acetylcholinesterase inhibitors. Vidaluc et al. (1995) synthesized a series of these compounds, optimizing the spacer length for effective interaction with enzyme hydrophobic binding sites. Their findings suggest these urea derivatives could be promising candidates for treating diseases like Alzheimer's (Vidaluc et al., 1995).

Antagonists for Neuropeptide Receptors

Fotsch et al. (2001) identified and optimized a urea derivative as a potent antagonist of the neuropeptide Y5 (NPY5) receptor, demonstrating significant in vitro potency. This research opens pathways for developing new treatments for obesity and other metabolic disorders by modulating neuropeptide activity (Fotsch et al., 2001).

Synthesis of Heterocycles

McKay et al. (1958) reported the synthesis of 1,3-di-(ω-hydroxyalkyl) ureas through the condensation of ω-amino alcohols with carbon disulphide, followed by oxidation. These compounds represent a class of symmetrically disubstituted ureas with potential applications in medicinal chemistry and material science (McKay et al., 1958).

Properties

IUPAC Name

1-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c19-15(13-2-1-9-22-13)14-4-3-12(23-14)10-17-16(20)18-11-5-7-21-8-6-11/h1-4,9,11,15,19H,5-8,10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWDQWACHFQHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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